2-allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester

Synthetic methodology Heterocyclic chemistry 4-Imidazoline synthesis

Diethyl 2-allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylate (CAS 144369-21-1; also named 2-allyl-1,3-diethoxycarbonyl-4-imidazoline) is a doubly N-protected 4-imidazoline derivative bearing a terminal allyl substituent at the C-2 position. This compound belongs to the class of 2-alkyl-1,3-dialkoxycarbonyl-4-imidazolines, which are accessed via a one-pot reaction of imidazole with allyltributyltin in the presence of ethyl chloroformate.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
CAS No. 144369-21-1
Cat. No. B12553634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic acid diethyl ester
CAS144369-21-1
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C=CN(C1CC=C)C(=O)OCC
InChIInChI=1S/C12H18N2O4/c1-4-7-10-13(11(15)17-5-2)8-9-14(10)12(16)18-6-3/h4,8-10H,1,5-7H2,2-3H3
InChIKeyXKSRPVZXSGYREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic Acid Diethyl Ester (CAS 144369-21-1): Structural Identity and Functional Classification for Procurement


Diethyl 2-allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylate (CAS 144369-21-1; also named 2-allyl-1,3-diethoxycarbonyl-4-imidazoline) is a doubly N-protected 4-imidazoline derivative bearing a terminal allyl substituent at the C-2 position [1]. This compound belongs to the class of 2-alkyl-1,3-dialkoxycarbonyl-4-imidazolines, which are accessed via a one-pot reaction of imidazole with allyltributyltin in the presence of ethyl chloroformate [1]. The N-ethoxycarbonyl groups serve as dual protecting/activating moieties, while the allyl side-chain provides a versatile synthetic handle for further functionalization, including cross-coupling, oxidation, and cycloaddition chemistry.

Why Generic 4-Imidazoline Analogs Cannot Substitute for 2-Allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic Acid Diethyl Ester in Synthetic Applications


The selection of this specific 4-imidazoline derivative is dictated by the synergistic reactivity of its three structural domains: the terminal allyl group, the 4-imidazoline core, and the two ethoxycarbonyl protecting groups. Compounds lacking the allyl substituent (e.g., 2-methyl or 2-phenyl analogs) eliminate the possibility of olefin-based downstream transformations such as hydroboration, epoxidation, or olefin metathesis, which are critical for generating molecular diversity [1]. Similarly, the aromatized product 2-allylimidazole, while synthetically accessible from this compound, exhibits markedly different electronic character and N-H acidity, precluding its use in reactions requiring the non-aromatic 4-imidazoline scaffold [1]. The ethoxycarbonyl groups are also essential; replacement with acetyl or benzoyl protecting groups alters both the steric environment and the lability of the N-protecting groups, directly affecting deprotection kinetics and compatibility with subsequent synthetic steps.

Quantitative Differentiation Evidence for 2-Allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic Acid Diethyl Ester


Synthetic Accessibility: One-Pot Allylation Yield Comparison Across N-Alkoxycarbonyl-4-imidazoline Analogs

The one-pot synthesis of 2-allyl-1,3-diethoxycarbonyl-4-imidazoline proceeds via in situ generation of N-(ethoxycarbonyl)imidazolium salt followed by nucleophilic trapping with allyltributyltin, delivering the title compound in good yield (reported as 'good yields' in the primary methodology; specific isolated yields for the diethyl ester analog are provided within the full text of the 1994 J. Org. Chem. paper) [1]. In contrast, the analogous 2-methyl-1,3-diethoxycarbonyl-4-imidazoline or 2-phenyl congeners require alternative, often less convergent synthetic routes. Direct head-to-head yield data within a single study are not available from the retrieved sources; this comparison is therefore classified as class-level inference based on the general methodology scope.

Synthetic methodology Heterocyclic chemistry 4-Imidazoline synthesis

Aromatization Efficiency: Conversion of 2-Allyl-4-imidazoline to 2-Allylimidazole Versus Alternative Precursors

The 2-allyl-1,3-dialkoxycarbonyl-4-imidazoline scaffold undergoes efficient aromatization with potassium ferricyanide under basic conditions to yield the corresponding 2-allylimidazole [1]. This transformation is specific to the 4-imidazoline oxidation state; non-allyl 2-substituted analogs (e.g., 2-ethyl- or 2-isopropyl-4-imidazolines) exhibit comparable reactivity, but the allyl group uniquely survives the oxidation conditions, enabling subsequent olefin chemistry on the aromatized product. Quantitative comparison of aromatization yields across different 2-substituents is not available in the retrieved abstract-level data; this is therefore class-level inference.

Aromatization Imidazole synthesis Potassium ferricyanide oxidation

Functional Group Orthogonality: Allyl Versus Other 2-Alkyl Substituents in Downstream Derivatization Pathways

The terminal allyl group on the target compound enables a suite of synthetic transformations (hydroboration, epoxidation, cross-metathesis, Wacker oxidation, thiol-ene click chemistry) that are fundamentally inaccessible to saturated 2-alkyl analogs such as 2-methyl-1,3-diethoxycarbonyl-4-imidazoline or 2-ethyl-1,3-diethoxycarbonyl-4-imidazoline [1][2]. While no head-to-head quantitative reactivity study was retrieved, the structural presence of the olefin constitutes a qualitative yet definitive differentiation. The allyl group also provides a latent handle for bioconjugation or polymer-supported synthesis applications.

Functional group interconversion Allyl chemistry Synthetic building block

N-Protecting Group Lability: Ethoxycarbonyl Versus Acetyl or Benzoyl on 4-Imidazoline

The ethoxycarbonyl (EtOCO) protecting groups on the target compound offer a distinct deprotection profile compared to acetyl (Ac) or benzoyl (Bz) N-protected imidazolines. Ethoxycarbonyl groups are cleaved under basic hydrolysis or reductive conditions, whereas acetyl groups often require acidic deprotection conditions potentially incompatible with the acid-sensitive 4-imidazoline ring. No quantitative comparative deprotection kinetics study was retrieved; this is supporting evidence based on well-established carbamate vs. amide protecting group chemistry.

Protecting group chemistry Carbamate lability Imidazoline N-deprotection

Procurement-Relevant Application Scenarios for 2-Allyl-2,3-dihydro-1H-imidazole-1,3-dicarboxylic Acid Diethyl Ester


Precursor to 2-Allylimidazole via Oxidative Aromatization

The compound serves as a direct precursor to 2-allylimidazole via treatment with potassium ferricyanide under basic conditions [1]. 2-Allylimidazole is a valuable intermediate in medicinal chemistry and N-heterocyclic carbene (NHC) ligand synthesis. Procuring the N-protected 4-imidazoline form allows chemists to maintain the imidazole ring in a non-aromatic, less nucleophilic state during prior synthetic steps, then unveil the aromatic imidazole at the desired stage for metal coordination or further functionalization.

Scaffold for Diversity-Oriented Synthesis via Allyl Functionalization

The terminal allyl group enables diversification through olefin chemistry: hydroboration/oxidation to primary alcohol, epoxidation, cross-metathesis with functionalized alkenes, Wacker oxidation to methyl ketone, and thiol-ene reactions for bioconjugation [1][2]. This makes the compound a strategic starting material for generating libraries of 2-substituted imidazoline derivatives for biological screening or materials chemistry applications.

N-Protected Imidazoline Building Block for Multistep Synthesis Requiring Orthogonal Deprotection

The dual ethoxycarbonyl protecting groups on the imidazoline nitrogens allow the compound to be carried through multiple synthetic transformations without interference from free N–H groups. The ethoxycarbonyl moieties are cleavable under basic conditions that are orthogonal to many common protecting group strategies, making this compound suitable for complex target synthesis where protected imidazoline intermediates are required [2].

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